4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID
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Overview
Description
4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a morpholine ring, a naphthalene core, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The amide bond is formed by reacting the naphthalene derivative with an appropriate acyl chloride.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthalene core or the benzoic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.
Mechanism of Action
The mechanism of action of 4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Morpholin-4-yl-propionyl)-morpholine
- 3-Methoxy-4-(morpholin-4-yl)aniline
Uniqueness
4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID is unique due to its combination of a morpholine ring, a naphthalene core, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[acetyl-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-14(26)25(16-8-6-15(7-9-16)23(29)30)20-19(24-10-12-31-13-11-24)21(27)17-4-2-3-5-18(17)22(20)28/h2-9H,10-13H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMUIPFHMOGKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(=O)O)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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